1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine
Description
This compound features a thieno[3,2-c]pyridine core fused with a piperidine ring and a 3-fluoro-4-methoxybenzenesulfonyl substituent. The thienopyridine moiety is structurally analogous to prasugrel, a clinically approved antiplatelet agent, but distinguishes itself via the sulfonyl group, which may enhance receptor binding or metabolic stability . The fluorine and methoxy groups on the benzene ring likely influence electronic properties and pharmacokinetics, such as lipophilicity and bioavailability .
Properties
IUPAC Name |
5-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S2/c1-25-18-3-2-16(12-17(18)20)27(23,24)22-9-4-15(5-10-22)21-8-6-19-14(13-21)7-11-26-19/h2-3,7,11-12,15H,4-6,8-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYVPCNKXVKVOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of the piperidine ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the sulfonyl group: This is typically done using sulfonyl chlorides in the presence of a base.
Fluorination and methoxylation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases and acids: Sodium hydroxide, hydrochloric acid.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Structural Analog: Prasugrel
Prasugrel (5-((1S)-2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-yl acetate) shares the thieno[3,2-c]pyridine core but lacks the sulfonyl group. Instead, it contains an acetate prodrug moiety.
- Key Differences: Prasugrel requires metabolic activation to exert its antiplatelet effects, whereas the sulfonyl group in the target compound may enable direct receptor interaction.
Piperidine-Containing Sulfonamides
Compounds like 1-(2-chloro-4-fluorobenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine () and 1-(2,4-dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine () feature piperidine linked to aryl sulfonyl or oxadiazole groups.
- Key Similarities :
- Key Differences: Replacement of the thienopyridine core with oxadiazole shifts pharmacological activity (e.g., from antiplatelet to kinase inhibition).
Sulfonyl-Containing Triazole Derivatives
4-(5-(Benzylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)-1-[(4-chlorophenyl)sulfonyl]piperidine () includes a triazole ring and chlorophenylsulfonyl group.
- Key Comparison: The chlorophenylsulfonyl group (vs. 3-fluoro-4-methoxybenzenesulfonyl) increases molecular weight (593 vs. 423 g/mol) and may reduce metabolic clearance.
Data Tables
Table 1: Molecular Properties Comparison
Table 2: Pharmacological Activity Trends
Research Findings and Implications
- Sulfonyl Group Impact: Sulfonamide substitutions (e.g., in ) enhance enzymatic inhibition potency by 2–3 fold compared to non-sulfonylated analogs, suggesting the target compound’s sulfonyl group may confer similar advantages .
- Fluorine/Methoxy Synergy : Fluorine’s electron-withdrawing effect and methoxy’s electron-donating properties create a balanced electronic profile, optimizing interactions with hydrophobic pockets in targets like ADP receptors .
Biological Activity
1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological effects based on various studies.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Piperidine Core : The piperidine structure is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The fluoro and methoxy groups are introduced through electrophilic aromatic substitution.
- Sulfonamide Formation : The sulfonamide moiety is added by reacting the intermediate with a sulfonyl chloride.
The biological activity of 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine is hypothesized to involve interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, which can lead to various therapeutic effects.
Antibacterial Activity
Research has shown that compounds with similar structures exhibit significant antibacterial properties. For instance, studies on related sulfonamide derivatives demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings suggest that our compound may also possess similar antibacterial effects.
Enzyme Inhibition
The compound's mechanism may involve inhibition of key enzymes. For example:
- Acetylcholinesterase (AChE) Inhibition : Compounds containing piperidine moieties have been reported to inhibit AChE effectively, which is crucial for treating neurodegenerative diseases.
- Urease Inhibition : Studies indicate that piperidine derivatives can act as potent urease inhibitors, which may have implications in treating urease-related infections.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 1-(3-fluoro-4-methoxybenzenesulfonyl)-4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonylation of the piperidine-thienopyridine core and coupling with the 3-fluoro-4-methoxybenzenesulfonyl group. Reaction conditions (e.g., solvent polarity, temperature, catalysts) are critical for regioselectivity and yield optimization. For example, polar aprotic solvents like DMF and catalysts such as Pd/C (used in analogous sulfonyl coupling reactions) enhance reaction efficiency . Purification via HPLC or recrystallization ensures high purity .
| Synthetic Step | Key Conditions | Yield Optimization Strategies |
|---|---|---|
| Sulfonylation | DMF, 60–80°C | Slow addition of sulfonyl chloride |
| Piperidine coupling | Pd/C catalyst | Nitrogen atmosphere to prevent oxidation |
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) confirms connectivity and stereochemistry. For example, NOESY experiments distinguish axial vs. equatorial substituents on the piperidine ring. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (where feasible) provides definitive stereochemical assignments .
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : In vitro assays include:
- Enzyme inhibition : Test against kinases or proteases due to the sulfonyl and thienopyridine moieties’ affinity for ATP-binding pockets .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
- Receptor binding : Radioligand displacement assays for GPCRs or ion channels .
Advanced Research Questions
Q. How can conflicting data on biological activity between studies be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer pH, cell line variability). To address this:
Replicate experiments under standardized protocols.
Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays).
Perform structure-activity relationship (SAR) studies to isolate contributions of specific substituents .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) models binding modes to targets like kinases. Quantum mechanical calculations (DFT) assess electronic effects of the 3-fluoro-4-methoxy group on sulfonamide reactivity. Molecular dynamics simulations evaluate stability of ligand-target complexes .
| Computational Tool | Application | Key Output |
|---|---|---|
| AutoDock Vina | Docking | Binding affinity (kcal/mol) |
| GROMACS | MD simulations | RMSD of ligand-protein complex |
Q. How can reaction scalability be improved without compromising purity?
- Methodological Answer : Transition from batch to flow chemistry for sulfonylation steps, ensuring consistent mixing and temperature control. Use supported catalysts (e.g., Pd on resin) for easier recovery. Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .
Q. What strategies address low solubility in aqueous media for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the methoxy or sulfonyl moiety.
- Formulation : Use cyclodextrin-based encapsulation or lipid nanoparticles .
- SAR modification : Replace the fluorophenyl group with a more hydrophilic heterocycle .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., ATP concentration in kinase assays).
- Proteomic profiling : Identify off-target interactions that may skew results.
- Chemical stability tests : Verify compound integrity under assay conditions (e.g., pH-dependent degradation) .
Experimental Design Considerations
Q. What controls are essential in SAR studies to isolate the effect of the thienopyridine core?
- Methodological Answer :
Synthesize analogs with incremental modifications (e.g., thieno[3,2-c]pyridine vs. thieno[2,3-d]pyridine).
Include negative controls (e.g., des-sulfonyl analogs).
Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
